molecular formula C11H16N2O2S B10911097 1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone

1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone

Cat. No.: B10911097
M. Wt: 240.32 g/mol
InChI Key: KIOUUCKLQRRTHR-UHFFFAOYSA-N
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Description

1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Methylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydrofuran-2-ylmethylamino group enhances its solubility and potential interactions with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

1-[4-methyl-2-(oxolan-2-ylmethylamino)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C11H16N2O2S/c1-7-10(8(2)14)16-11(13-7)12-6-9-4-3-5-15-9/h9H,3-6H2,1-2H3,(H,12,13)

InChI Key

KIOUUCKLQRRTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC2CCCO2)C(=O)C

Origin of Product

United States

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